molecular formula C18H15BrN2OS B2605567 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-38-5

1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2605567
CAS No.: 899917-38-5
M. Wt: 387.3
InChI Key: RAZDHUCYTHAKJV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a dimethyl group, and a phenyl group attached to an imidazole-thione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazole derivatives .

Scientific Research Applications

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole-thione core can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-6-4-3-5-7-12)17(23)21(18)16(22)13-8-10-14(19)11-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZDHUCYTHAKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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